N-[(1,2-dimethylindol-5-yl)methyl]-2,6-difluorobenzamide
CAS No.: 852137-42-9
Cat. No.: VC4203797
Molecular Formula: C18H16F2N2O
Molecular Weight: 314.336
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 852137-42-9 |
|---|---|
| Molecular Formula | C18H16F2N2O |
| Molecular Weight | 314.336 |
| IUPAC Name | N-[(1,2-dimethylindol-5-yl)methyl]-2,6-difluorobenzamide |
| Standard InChI | InChI=1S/C18H16F2N2O/c1-11-8-13-9-12(6-7-16(13)22(11)2)10-21-18(23)17-14(19)4-3-5-15(17)20/h3-9H,10H2,1-2H3,(H,21,23) |
| Standard InChI Key | FYCLVAKESBLMPD-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3=C(C=CC=C3F)F |
Introduction
Molecular Formula and Weight
The molecular formula of N-[(1,2-dimethylindol-5-yl)methyl]-2,6-difluorobenzamide is , and it has a molecular weight of approximately 336.34 g/mol.
Structural Representation
The structure can be represented in both 2D and 3D formats, showcasing the arrangement of atoms within the molecule. The key components include:
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A difluorobenzamide group
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An indole structure with two methyl substitutions at positions 1 and 2.
Chemical Identifiers
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IUPAC Name: N-[(1,2-dimethylindol-5-yl)methyl]-2,6-difluorobenzamide
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InChI: InChI=1S/C18H17F2N2O/c1-12-9-14-10-13(7-8-17(14)21(12)2)11-20-18(22)15-5-3-4-6-16(15)19/h3-10H,11H2,1-2H3,(H,20,22)
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SMILES: CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3=CC=CC=C3F
Synthetic Pathways
The synthesis of N-[(1,2-dimethylindol-5-yl)methyl]-2,6-difluorobenzamide typically involves multi-step organic reactions starting from readily available indole derivatives and fluorinated benzamides. The exact synthetic route can vary based on the desired purity and yield.
Related Compounds
Research has also focused on derivatives of this compound to enhance biological activity or modify pharmacokinetic properties. For instance:
| Compound Name | Molecular Formula | Molecular Weight |
|---|---|---|
| N-(1,2-Dimethylindol-5-yl)methyl]-3,5-dimethylbenzamide | C20H22N2O | 334.41 g/mol |
| N-(1-Methylindol-5-yl)methyl]-4-fluorobenzamide | C17H16FN3O | 305.32 g/mol |
Pharmacological Potential
Preliminary studies suggest that N-[(1,2-dimethylindol-5-yl)methyl]-2,6-difluorobenzamide exhibits activity against certain cancer cell lines and could potentially serve as a lead compound for further drug development.
Mechanism of Action
The mechanism through which this compound exerts its effects is still under investigation but is believed to involve interactions with specific molecular targets relevant to cancer pathways.
Regulatory Status
As a research chemical, it may not yet have an established regulatory status but should be treated according to standard laboratory safety protocols.
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